3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that features a bromophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the thiophenyl-pyridinyl moiety through a series of coupling reactions. The final step involves the formation of the propanamide group via amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions in large reactors under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the thiophenyl-pyridinyl moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- 3-(2-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
- 3-(2-iodophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
Uniqueness
Compared to its analogs, 3-(2-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is unique due to the presence of the bromine atom, which can engage in specific halogen bonding interactions. This can lead to different biological activities and properties compared to its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-16-7-2-1-5-14(16)9-10-18(23)22-13-15-6-3-11-21-19(15)17-8-4-12-24-17/h1-8,11-12H,9-10,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAPQMBSENTKJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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